5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide
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Description
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide is intriguing and has potential in groundbreaking research endeavors.Chemical Reactions Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the study of drug metabolism, notably in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators. A study demonstrated the use of Actinoplanes missouriensis to generate mammalian metabolites of a biaryl-bis-sulfonamide, facilitating structural characterization by nuclear magnetic resonance spectroscopy. This approach supported full structure characterization of metabolites, aiding in clinical investigations by providing analytical standards for drug metabolites monitoring (Zmijewski et al., 2006).
Cerebrovascular Research
Thiophene sulfonamides have been explored for their cerebrovasodilatory effects. Research into 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides has revealed compounds with significant anticonvulsant activities, with one derivative demonstrating potential in selectively increasing cerebral blood flow without inducing diuresis. This highlights the compounds' relevance in cerebrovascular research and potential therapeutic applications (Barnish et al., 1981).
Synthesis and Biological Activity
The facile synthesis of thiophene sulfonamide derivatives through methods like the Suzuki–Miyaura cross-coupling reaction has been investigated for producing compounds with urease inhibition, antibacterial, and hemolytic activities. These compounds exhibit varied biological activities, influenced by the substitution pattern and electronic effects of different functional groups, indicating their potential in medicinal chemistry (Noreen et al., 2017).
Solubilization and Partitioning Studies
Investigations into the solubilization and partitioning behaviors of thiophene derivatives in micellar solutions have provided insights into their interactions with surfactants. These studies help understand the compounds' physicochemical properties and their implications for pharmaceutical formulation and delivery (Saeed et al., 2017).
Properties
IUPAC Name |
5-ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-2-17-9-10-19(25-17)26(22,23)20-11-6-12-21-13-14-24-18(15-21)16-7-4-3-5-8-16/h3-5,7-10,18,20H,2,6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTHJAQKORNNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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